2-methyl-3-(2-methylbenzyl)pyrimido[1,2-a]benzimidazol-4(1H)-one

Medicinal Chemistry Structure-Activity Relationship GPCR Modulation

2-methyl-3-(2-methylbenzyl)pyrimido[1,2-a]benzimidazol-4(1H)-one (CAS 879065-07-3) is a heterocyclic small molecule belonging to the pyrimido[1,2-a]benzimidazol-4(1H)-one class, characterized by a fused pyrimidine-benzimidazole core with a 2-methyl substituent and a 3-(2-methylbenzyl) side chain. It possesses a molecular formula of C19H17N3O and a molecular weight of 303.4 g/mol.

Molecular Formula C19H17N3O
Molecular Weight 303.4 g/mol
CAS No. 879065-07-3
Cat. No. B5606156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-3-(2-methylbenzyl)pyrimido[1,2-a]benzimidazol-4(1H)-one
CAS879065-07-3
Molecular FormulaC19H17N3O
Molecular Weight303.4 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1CC2=C(NC3=NC4=CC=CC=C4N3C2=O)C
InChIInChI=1S/C19H17N3O/c1-12-7-3-4-8-14(12)11-15-13(2)20-19-21-16-9-5-6-10-17(16)22(19)18(15)23/h3-10H,11H2,1-2H3,(H,20,21)
InChIKeyNSVPHSIPMCHKMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-methyl-3-(2-methylbenzyl)pyrimido[1,2-a]benzimidazol-4(1H)-one (CAS 879065-07-3): A Structurally Distinct Pyrimidobenzimidazole Scaffold for Targeted Procurement


2-methyl-3-(2-methylbenzyl)pyrimido[1,2-a]benzimidazol-4(1H)-one (CAS 879065-07-3) is a heterocyclic small molecule belonging to the pyrimido[1,2-a]benzimidazol-4(1H)-one class, characterized by a fused pyrimidine-benzimidazole core with a 2-methyl substituent and a 3-(2-methylbenzyl) side chain . It possesses a molecular formula of C19H17N3O and a molecular weight of 303.4 g/mol . This compound is primarily utilized as a research tool and a building block in medicinal chemistry, particularly within kinase and GPCR-targeted drug discovery programs [1], [2]. Its unique ortho-methylbenzyl substitution pattern differentiates it from other closely related analogs, making it a compound of interest for structure-activity relationship (SAR) studies.

Why In-Class Substitution of 2-Methyl-3-(2-methylbenzyl)pyrimido[1,2-a]benzimidazol-4(1H)-one is Unreliable for Critical Research Programs


Generic substitution among pyrimido[1,2-a]benzimidazol-4(1H)-one analogs is scientifically unsound due to the profound impact of the 3-position benzyl substituent on both pharmacophore presentation and physicochemical properties. SAR studies across this scaffold class demonstrate that minor modifications, such as the position of a methyl group on the benzyl ring or the linker length, can drastically alter biological activity [1], [2]. For instance, the shift from a 3-(2-phenylethyl) side chain to the 3-(2-methylbenzyl) group found in this compound results in a meaningful change in lipophilicity (cLogP shift from 3.82 to a theoretically lower value), which directly affects membrane permeability, non-specific binding, and in vivo distribution . Therefore, sourcing this precise compound is essential to maintain consistency in SAR exploration and to avoid confounding variables in lead optimization campaigns.

Quantitative Differentiation Evidence for 2-Methyl-3-(2-methylbenzyl)pyrimido[1,2-a]benzimidazol-4(1H)-one (CAS 879065-07-3) Relative to Closest Analogs


Structural Differentiation via Ortho-Methylbenzyl Substitution Pattern: A Critical SAR Vector

The 3-(2-methylbenzyl) group of the target compound introduces a unique ortho-substitution pattern absent in the 4-methylbenzyl (para) and 3-methylbenzyl (meta) analogs. This structural feature confers different steric and electronic properties, which are known to be critical for target engagement. In a pharmacophore model derived for intraocular pressure (IOP) lowering activity, [phenyl]alkyl fragments were identified as essential features, with specific spatial orientation requirements [1]. The ortho-methyl group directly dictates the three-dimensional conformation of the benzylic side chain, a parameter that is not interchangeable with the para- or meta-methyl isomers. Direct head-to-head biological data for these specific isomers is not currently available in the public domain; this evidence dimension is based on class-level SAR inference from closely related analogs in the pyrimido[1,2-a]benzimidazole series [2].

Medicinal Chemistry Structure-Activity Relationship GPCR Modulation

Physicochemical Property Differentiation: Lipophilicity (cLogP) Shift Relative to 2-Phenylethyl Analog

The target compound's 3-(2-methylbenzyl) substituent is predicted to confer distinct lipophilicity compared to the closely related 2-phenylethyl analog. Based on computational predictions from the ChemDiv database, the 2-phenylethyl analog (2-methyl-3-(2-phenylethyl)pyrimido[1,2-a]benzimidazol-4(1H)-one) exhibits a cLogP of 3.82 and a cLogD of 3.78 . Introducing a methyl branch on the benzylic carbon and shortening the linker by one carbon (as in the target compound) is expected to alter these values, potentially lowering lipophilicity due to the increased steric bulk near the heterocyclic core and the absence of the flexible ethylenic bridge. While an experimentally validated LogP for the target compound is not publicly available, this structural modification is anticipated to result in a measurable change in physicochemical properties, directly impacting passive membrane permeability and CYP450 metabolism profiles [1].

ADME-PK Lipophilicity Chemical Probe Design

Class-Level Biological Activity Differentiation: Favorable Pharmacophore Features for IOP Lowering and Kinase Inhibition

The pyrimido[1,2-a]benzimidazole scaffold, which forms the core of the target compound, has been identified as a privileged structure for both kinase inhibition and intraocular pressure (IOP) lowering activity. A pharmacophore analysis of 27 condensed benzimidazoles revealed that the pyrimido[1,2-a]benzimidazole class is more promising than the imidazo[1,2-a]benzimidazole class for achieving high IOP-lowering activity [1]. The critical features for this activity include the presence of a [phenyl]alkyl fragment, such as the 3-(2-methylbenzyl) group in the target compound [1]. Separately, pyrimido[1,2-a]benzimidazoles have demonstrated potent inhibition of the USP5-MYCN pathway in neuroblastoma cells, with lead compound 3a achieving an IC50 of ≤2 µM against neuroblastoma cells and a Kd of 0.47 µM for USP5 binding [2]. While the target compound is not the most potent published analog, its specific substitution pattern makes it a novel probe to explore these established SAR landscapes.

Ophthalmology Glaucoma Kinase Inhibition USP5 Inhibition

Synthetic Accessibility and Purity Benchmarking for Commercial Procurement

The synthesis of 3-substituted pyrimido[1,2-a]benzimidazol-4(1H)-ones is generally achieved via cyclocondensation of 2-aminobenzimidazole with appropriately substituted beta-ketoesters or diketones [1], . A key differentiator for the target compound's procurement is its commercial availability in research-grade purity, typically ≥95% . The specific 2-methylbenzyl substituent is introduced via alkylation of the 3-position using 2-methylbenzyl halide, a step that can be challenging and lead to the formation of regioisomeric impurities. The availability of this compound from specialized vendors ensures a consistent quality and eliminates the need for complex in-house synthesis, which is not the case for all non-commercial analogs. Direct quantitative comparison of synthetic yield and purity with the unsubstituted 2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one (CAS 50290-51-2) is not published.

Synthetic Chemistry Quality Control High-Throughput Screening

Optimal Application Scenarios for 2-Methyl-3-(2-methylbenzyl)pyrimido[1,2-a]benzimidazol-4(1H)-one in Drug Discovery and Chemical Biology


Exploring GPCR Pharmacophore Space with a Novel Ortho-Substituted Benzyl Probe

Based on pharmacophore analyses identifying [phenyl]alkyl fragments as critical for the activity of pyrimido[1,2-a]benzimidazoles at melanocortin receptors (MC4) and other GPCRs, this compound serves as a unique probe for mapping the steric boundaries of the hydrophobic binding pocket. Its ortho-methyl group introduces a distinct conformational constraint compared to para- and meta-methyl analogs, making it invaluable for SAR studies aimed at improving subtype selectivity [1].

Benchmarking Lipophilic Efficiency (LipE) in Kinase Lead Optimization

In kinase inhibitor programs, balancing potency with lipophilicity is key to achieving favorable ADME profiles. With a predicted cLogP differentiated from the 2-phenylethyl analog, this compound allows medicinal chemists to directly measure the impact of a reduced linker flexibility and ortho-methyl branching on LipE, providing a data point that can guide the design of potent, yet metabolically stable, candidates .

Uncovering Novel Chemical Space in USP5-MYCN Inhibition for Neuroblastoma

Given the potent USP5 inhibitory activity demonstrated by the pyrimido[1,2-a]benzimidazole class, this specific compound represents an unexplored structure for testing against USP5 and MYCN-dependent cancer cell lines. Its unique substitution pattern could potentially overcome selectivity or resistance issues observed with the lead compound 3a, and it serves as a new starting point for scaffold hopping and library synthesis [2].

Quote Request

Request a Quote for 2-methyl-3-(2-methylbenzyl)pyrimido[1,2-a]benzimidazol-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.